molecular formula C6H11Cl2N3O2 B13575140 2-(4-amino-3-methyl-1H-pyrazol-1-yl)aceticaciddihydrochloride

2-(4-amino-3-methyl-1H-pyrazol-1-yl)aceticaciddihydrochloride

Cat. No.: B13575140
M. Wt: 228.07 g/mol
InChI Key: RWEUAFJVQAQUTK-UHFFFAOYSA-N
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Description

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of hydrazine derivatives with β-diketones to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole-4-carboxylic acid
  • 4-amino-1H-pyrazole-3-carboxylic acid
  • 5-amino-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

IUPAC Name

2-(4-amino-3-methylpyrazol-1-yl)acetic acid;dihydrochloride

InChI

InChI=1S/C6H9N3O2.2ClH/c1-4-5(7)2-9(8-4)3-6(10)11;;/h2H,3,7H2,1H3,(H,10,11);2*1H

InChI Key

RWEUAFJVQAQUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(=O)O.Cl.Cl

Origin of Product

United States

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